N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5OS/c15-11-4-3-9(6-12(11)16)21-13(18-19-20-21)8-17-14(22)7-10-2-1-5-23-10/h1-6H,7-8H2,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLRWVBKDVQJMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H11F2N5O
- CAS Number : 941922-06-1
- Molecular Weight : 295.28 g/mol
The structural features include a tetrazole ring, which is known for its bioisosteric properties, and a thiophene ring that may enhance the compound's lipophilicity and biological interaction potential.
Antimicrobial Properties
Recent studies have indicated that tetrazole derivatives exhibit significant antimicrobial activity. In vitro evaluations have shown that compounds similar to this compound possess minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL against various Gram-positive and Gram-negative bacteria. Notably, these compounds have been reported to be more potent than traditional antibiotics like Ciprofloxacin .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| N-Acetyl derivative | 0.25 - 4 | Antibacterial |
| Ciprofloxacin | 2 - 16 | Antibacterial |
Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The compound demonstrates promising activity against HeLa and MCF-7 cell lines with IC50 values indicating significant cytotoxic effects:
These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival.
The mechanism of action of this compound is hypothesized to involve:
- Enzyme Inhibition : The tetrazole moiety can mimic carboxylic acids, allowing the compound to bind to enzyme active sites.
- Receptor Interaction : The difluorophenyl group enhances binding affinity to specific receptors involved in cellular signaling pathways.
- Stability and Rigidity : The cyclopropane structure contributes to the overall stability and rigidity of the compound, potentially enhancing its biological efficacy.
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of tetrazole derivatives similar to this compound:
- Antimicrobial Study : A study demonstrated that tetrazole derivatives exhibited superior antimicrobial activity compared to standard treatments across various bacterial strains .
- Cytotoxicity Assessment : Research highlighted the cytotoxic effects of similar compounds against cancer cell lines, suggesting a potential pathway for therapeutic applications in oncology .
- Mechanistic Insights : Investigations into the binding interactions of these compounds with target proteins revealed insights into their mode of action, further supporting their development as drug candidates .
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development
The compound is being explored for its role as a pharmacophore in the design of new drugs. The tetrazole ring can mimic carboxylate groups, allowing it to interact with various biological targets such as enzymes and receptors. This interaction is crucial for developing drugs that target specific diseases, particularly in oncology and infectious diseases.
Anticancer Activity
Research indicates that derivatives of tetrazole compounds exhibit promising anticancer properties. For instance, studies have shown that compounds similar to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide can inhibit cancer cell proliferation by targeting key pathways involved in tumorigenesis. The difluorophenyl group enhances binding affinity through hydrophobic interactions, which is vital for effective drug action .
Biological Studies
Interaction with Biological Macromolecules
The compound's structure allows for significant interactions with proteins and nucleic acids. Understanding these interactions can lead to insights into its mechanism of action and efficacy as a therapeutic agent. For example, molecular docking studies have been employed to predict how this compound binds to specific targets, which is essential for optimizing its pharmacological profile .
In Vitro Studies
In vitro assays have demonstrated that similar compounds can exhibit activity against various cancer cell lines, including human hepatocellular carcinoma and lung cancer cells. These studies are crucial for evaluating the therapeutic potential of this compound in preclinical settings .
Industrial Applications
Synthesis of Complex Organic Molecules
this compound may serve as an intermediate in synthesizing more complex organic molecules used in various industrial processes. Its unique chemical properties make it a valuable building block in organic synthesis, particularly in pharmaceuticals and agrochemicals .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide, and what challenges arise during its preparation?
- Methodology : The compound can be synthesized via multi-step reactions. A common route involves:
- Step 1 : Formation of the tetrazole ring by reacting 3,4-difluoroaniline with sodium azide and triethyl orthoformate under acidic conditions .
- Step 2 : Alkylation of the tetrazole nitrogen with a methyl group, followed by coupling with thiophene-2-acetic acid derivatives. Solvents like DMF or DMSO are typically used, with temperature optimization (e.g., 60–80°C) to enhance yield .
- Challenges : Low yields due to steric hindrance from the difluorophenyl group and competing side reactions (e.g., oxidation of the thiophene moiety). Purification often requires HPLC or column chromatography .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the presence of the difluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and thiophene protons (δ ~6.8–7.4 ppm). The tetrazole ring is identified via a singlet near δ 8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 403.08) .
- IR Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and 1500–1550 cm (tetrazole ring vibrations) .
Q. What preliminary biological assays are suitable for screening its activity?
- In Vitro Screening :
- Anticancer Activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. The thiophene moiety may enhance cytotoxicity via intercalation or ROS generation .
- Antimicrobial Screening : Disk diffusion assays against S. aureus or E. coli. The fluorinated groups improve membrane permeability .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) due to the tetrazole’s ability to mimic carboxylate groups .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect the compound’s bioactivity and pharmacokinetics?
- Structure-Activity Relationship (SAR) Insights :
- Fluorine Substitution : The 3,4-difluorophenyl group increases metabolic stability and lipophilicity (logP ~3.2), enhancing blood-brain barrier penetration for neuropharmacological applications .
- Thiophene vs. Other Heterocycles : Replacing thiophene with phenyl reduces anticancer potency by 40%, suggesting sulfur’s role in redox modulation .
- Tetrazole Modifications : N-methylation improves solubility but reduces binding affinity to enzymes like carbonic anhydrase .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC values across studies)?
- Root-Cause Analysis :
- Purity Verification : Contaminants (e.g., unreacted intermediates) may skew results. Reproduce assays with HPLC-purified (>98%) batches .
- Assay Conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time). For example, IC values drop by 30% under hypoxic vs. normoxic conditions .
- Target Selectivity : Use siRNA knockdowns or isoform-specific inhibitors to confirm target engagement (e.g., EGFR vs. HER2) .
Q. How can computational methods optimize its synthesis and activity?
- In Silico Approaches :
- Reaction Pathway Modeling : DFT calculations (e.g., Gaussian 16) identify energy barriers in tetrazole ring formation, guiding solvent/catalyst selection .
- Pharmacophore Mapping : Tools like Schrödinger’s Phase highlight critical interactions (e.g., hydrogen bonding between the tetrazole and Arg120 in COX-2) .
- ADMET Prediction : SwissADME forecasts moderate bioavailability (F ~50%) and CYP3A4-mediated metabolism, informing prodrug designs .
Q. What advanced techniques characterize its interaction with biological targets?
- Biophysical Methods :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., /) to receptors like 5-HT .
- X-ray Crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase IX) to resolve binding poses. SHELX programs are used for structure refinement .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate enthalpic vs. entropic driving forces .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
